molecular formula C78H113GaN16O20S2 B133431 Dfo-sms CAS No. 151956-24-0

Dfo-sms

Cat. No. B133431
M. Wt: 1726.9 g/mol
InChI Key: RTRNGKJCEFNFNZ-ZQSXMSGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dfo-sms, also known as Desferrioxamine mesylate, is a synthetic iron chelator that is widely used in scientific research. It has been shown to have a wide range of applications in both in vitro and in vivo experiments.

Mechanism Of Action

Dfo-sms works by binding to iron ions and removing them from biological systems. It forms a stable complex with iron, which is then excreted from the body. Dfo-sms has a high affinity for iron and can remove iron from various sources, including ferritin, transferrin, and hemosiderin.

Biochemical And Physiological Effects

Dfo-sms has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce iron-induced oxidative stress in various cell types. Dfo-sms has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, Dfo-sms has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

Dfo-sms has several advantages for lab experiments. It is a well-characterized compound that is readily available. Dfo-sms is also relatively inexpensive compared to other iron chelators. However, there are some limitations to using Dfo-sms in lab experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. In addition, Dfo-sms may have off-target effects that need to be considered.

Future Directions

There are several future directions for research on Dfo-sms. One area of interest is the development of more potent and selective iron chelators. Another area of interest is the use of Dfo-sms in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of Dfo-sms and its potential applications in various disease states.
Conclusion:
Dfo-sms is a synthetic iron chelator that has been extensively used in scientific research. It has a wide range of applications in both in vitro and in vivo experiments. Dfo-sms works by binding to iron ions and removing them from biological systems. It has several advantages for lab experiments, but there are also some limitations to consider. Future research on Dfo-sms will likely focus on developing more potent and selective iron chelators and exploring its potential applications in various disease states.

Synthesis Methods

Dfo-sms is synthesized from Dfo-smsine B, which is obtained from Streptomyces pilosus. Dfo-smsine B is reacted with methanesulfonic acid to produce Dfo-sms. The synthesis process is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Dfo-sms has been extensively used in scientific research as an iron chelator. It has been shown to be effective in preventing iron-induced oxidative damage in various cell types. Dfo-sms has also been used to study the role of iron in various biological processes such as cell proliferation, differentiation, and apoptosis. In addition, Dfo-sms has been used in animal models to study the effects of iron overload and iron deficiency.

properties

CAS RN

151956-24-0

Product Name

Dfo-sms

Molecular Formula

C78H113GaN16O20S2

Molecular Weight

1726.9 g/mol

IUPAC Name

N-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide;gallium-68(3+)

InChI

InChI=1S/C78H113N16O20S2.Ga/c1-50(96)62(47-95)88-77(110)64-49-116-115-48-63(76(109)86-60(44-54-25-11-5-12-26-54)74(107)87-61(45-55-46-83-57-28-14-13-27-56(55)57)75(108)85-58(29-15-16-36-79)72(105)91-71(51(2)97)78(111)90-64)89-73(106)59(43-53-23-9-4-10-24-53)84-68(102)31-30-65(99)80-37-18-7-21-41-93(113)70(104)35-33-67(101)82-39-19-8-22-42-94(114)69(103)34-32-66(100)81-38-17-6-20-40-92(112)52(3)98;/h4-5,9-14,23-28,46,50-51,58-64,71,83,95-97H,6-8,15-22,29-45,47-49,79H2,1-3H3,(H,80,99)(H,81,100)(H,82,101)(H,84,102)(H,85,108)(H,86,109)(H,87,107)(H,88,110)(H,89,106)(H,90,111)(H,91,105);/q-3;+3/i;1-2

InChI Key

RTRNGKJCEFNFNZ-ZQSXMSGHSA-N

Isomeric SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[68Ga+3]

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3]

synonyms

desferrioxamine B-succinyl-phenylalanine(1)-octreotide
DFO-SMS
gallium (67)-DFO-SMS
gallium (68)-DFO-SMS
SDZ 216-927
SDZ-216-927

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.